

An In-depth Technical Guide to the Chemical Structure of Tirofiban Hydrochloride

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Compound of Interest

Compound Name: *Tirofiban hydrochloride*

Cat. No.: *B1663621*

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This guide provides a comprehensive overview of the chemical and structural properties of **Tirofiban hydrochloride**, a potent antiplatelet agent. It is intended for an audience of researchers, scientists, and professionals in drug development, offering detailed data, methodologies, and visualizations to support advanced research and application.

Chemical and Physical Properties

Tirofiban hydrochloride is a non-peptide tyrosine derivative that functions as a reversible antagonist of the glycoprotein (GP) IIb/IIIa receptor.^{[1][2]} Its chemical and physical characteristics are summarized below.

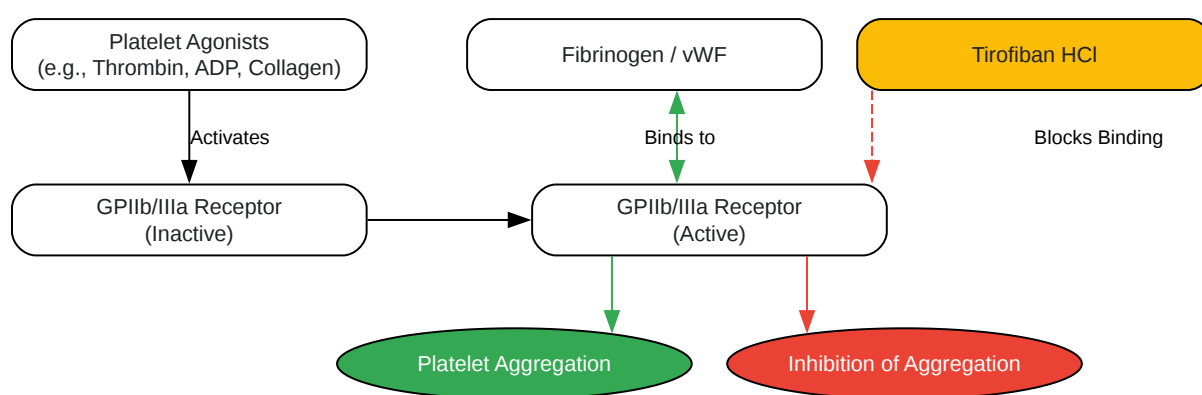
Property	Value
IUPAC Name	(2S)-2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrate;hydrochloride[1]
Molecular Formula	C ₂₂ H ₃₉ ClN ₂ O ₆ S (monohydrate)[1][3][4][5]
Molecular Weight	495.07 g/mol (monohydrate)[1][3][5]
CAS Number	150915-40-5 (monohydrate)[1][3][5]
Appearance	White to off-white, non-hygroscopic, free-flowing powder[3][4]
Melting Point	135-137 °C[6][7][8]; 223-225 °C[9][10]
SMILES String	CCCCS(=O)(=O)N--INVALID-LINK--OCCCCC2CCNCC2)C(=O)O.O.Cl[1][3][5][8][11][12]
InChI Key	HWAAPJPFZPHHBC-FGJQBABTSA-N[1][5][12]
pKa (Strongest Acidic)	3.17[2]
pKa (Strongest Basic)	10.21[2]
Solubility	- Very slightly soluble in water[4][9]- Soluble in DMSO (>12 mg/mL with warming)[5][6][7][11]- Soluble in Ethanol (~30 mg/mL)[13][14]
Protein Binding	Approximately 65% in human plasma[6][10][15]
Half-life	Approximately 2 hours[4][15][16]

Mechanism of Action

Tirofiban hydrochloride functions as a selective and reversible antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor.[4][16][17] This receptor is a key component in the final common pathway of platelet aggregation.[15][18] Under normal physiological conditions, agonists like thrombin, collagen, or ADP activate platelets, causing a conformational change in the GPIIb/IIIa receptor. This change enables the receptor to bind to fibrinogen and von

Willebrand factor (vWF), which then cross-link adjacent platelets, leading to the formation of a platelet thrombus.[15][18]

Tirofiban mimics the structure of the Arg-Gly-Asp (RGD) sequence found in fibrinogen, allowing it to competitively bind to the GPIIb/IIIa receptor.[17][18] By occupying the receptor, Tirofiban physically obstructs the binding of fibrinogen and vWF, thereby inhibiting platelet aggregation.[18][19][20] This action is reversible, and upon cessation of the infusion, platelet function returns to baseline within 4 to 8 hours in most patients.[16]

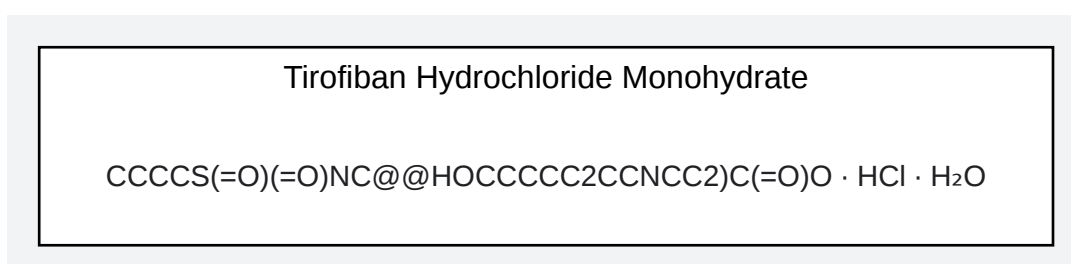


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Fig. 1: Signaling pathway of **Tirofiban hydrochloride**'s antiplatelet action.

Structural Representation

The chemical structure of **Tirofiban hydrochloride** monohydrate is depicted below. It features a sulfonylated L-tyrosine core linked to a piperidinyloxy side chain.



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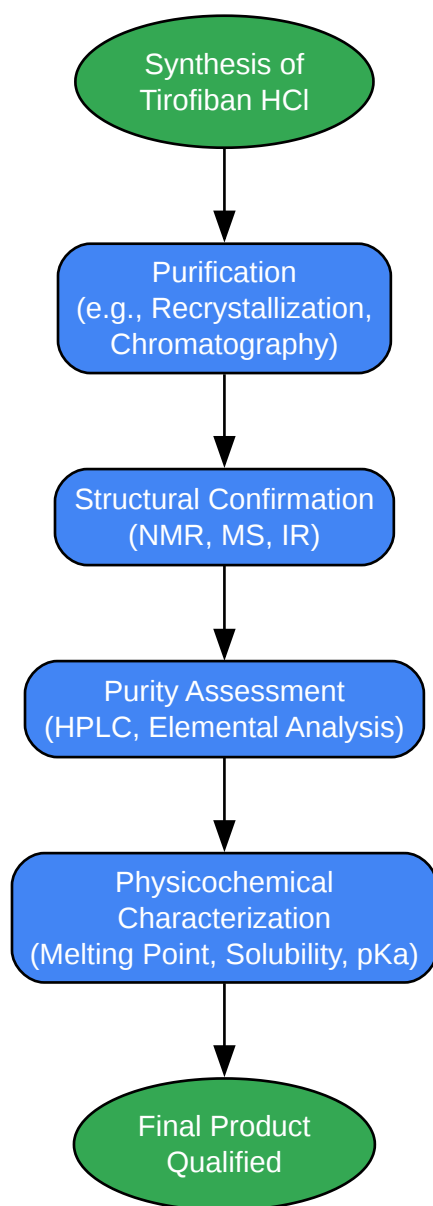
Fig. 2: Chemical formula representation of **Tirofiban hydrochloride** monohydrate.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **Tirofiban hydrochloride** are typically proprietary. However, standard analytical methodologies for a small molecule drug of this nature are outlined below. These protocols serve as a general guide and would require optimization for specific laboratory conditions and instrumentation.

A. General Workflow for Characterization

The characterization of a synthesized batch of **Tirofiban hydrochloride** would follow a logical progression to confirm its identity, purity, and properties.



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Fig. 3: General experimental workflow for **Tirofiban hydrochloride** characterization.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the chemical structure by analyzing the chemical environment of hydrogen (^1H NMR) and carbon (^{13}C NMR) atoms.
- Methodology:

- Dissolve a 5-10 mg sample of **Tirofiban hydrochloride** in a suitable deuterated solvent (e.g., DMSO- d_6 , Methanol- d_4).
- Transfer the solution to a 5 mm NMR tube.
- Acquire 1H NMR and ^{13}C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
- Process the spectra (Fourier transform, phase correction, baseline correction).
- Analyze the chemical shifts, integration (for 1H), and coupling patterns to assign peaks to the specific protons and carbons in the Tirofiban structure. 2D NMR techniques like COSY and HSQC can be used for more complex assignments.

C. Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
- Methodology:
 - Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
 - Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[M+H]^+$.
 - For high-resolution mass spectrometry (HRMS), determine the exact mass to confirm the elemental composition.
 - Tandem MS (MS/MS) can be performed to analyze fragmentation patterns for further structural elucidation.

D. Infrared (IR) Spectroscopy

- Objective: To identify the presence of key functional groups.

- Methodology:
 - Prepare the sample using an appropriate method, such as a KBr pellet or as a thin film on a salt plate (for solids), or in a suitable solvent for liquid analysis.
 - Place the sample in an FTIR spectrometer.
 - Acquire the spectrum, typically over a range of 4000-400 cm^{-1} .
 - Analyze the spectrum for characteristic absorption bands corresponding to functional groups in Tirofiban, such as:
 - N-H stretch (sulfonamide, amine)
 - O-H stretch (carboxylic acid)
 - C=O stretch (carboxylic acid)
 - S=O stretch (sulfonamide)
 - C-O stretch (ether)
 - Aromatic C-H and C=C stretches.

E. High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity of the compound and quantify any impurities.^[5] A stability-indicating HPLC method can also be developed to monitor degradation.^[17]
- Methodology:
 - Column: A reverse-phase column (e.g., C18, 250 mm x 4.6 mm, 5 μm) is typically used.^[17]
 - Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% triethylamine adjusted to pH 5.5) and an organic solvent (e.g., acetonitrile) is common.^[17]
 - Flow Rate: A typical flow rate is 1.0 mL/min.^[17]

- Detection: UV detection at a wavelength where the chromophores of Tirofiban absorb (e.g., 228 nm and 277 nm).^[14]
- Procedure: Prepare a standard solution of known concentration and a solution of the sample. Inject both onto the HPLC system. Purity is determined by comparing the area of the main peak to the total area of all peaks.

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